4-Amino-1-phenylbutan-1-one;hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-phenylbutan-1-one;hydrochloride typically involves the reaction of 4-Amino-1-phenylbutan-1-one with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings, with appropriate scaling of reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-phenylbutan-1-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
4-Amino-1-phenylbutan-1-one;hydrochloride has diverse applications in scientific research, including:
Organic Chemistry: Used in the synthesis of α-azido ketones, which are valuable intermediates for the formation of heterocyclic compounds.
Pharmaceutical Chemistry: Employed in drug synthesis, particularly for the development of compounds with potential therapeutic applications.
Environmental Science: Utilized in the fabrication of amine-rich porous adsorbents for the removal of anionic dyes from aqueous solutions.
Proteomics Research: Used in the synthesis of oxime compounds, which have applications in proteomics research.
Mechanism of Action
The mechanism of action of 4-Amino-1-phenylbutan-1-one;hydrochloride involves its interaction with various molecular targets and pathways. The amine group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-1-phenylbutan-1-one;hydrochloride include:
4-Amino-1-phenylbutan-1-one: The parent compound without the hydrochloride salt.
4-Amino-1-phenylbutan-1-one oxime hydrochloride: A derivative used in proteomics research.
Uniqueness
This compound is unique due to its versatile applications in various fields of scientific research. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound for the synthesis of biologically important molecules and materials.
Properties
IUPAC Name |
4-amino-1-phenylbutan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-8-4-7-10(12)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTRBRBSQQNWRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715463 | |
Record name | 4-Amino-1-phenylbutan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7347-73-1 | |
Record name | NSC60489 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-1-phenylbutan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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